Thymine glycol

Descripción general

Descripción

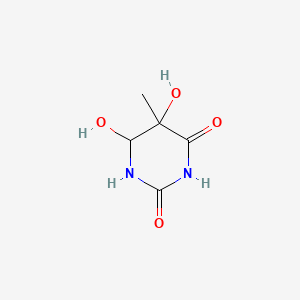

Thymine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a modified form of the nucleobase thymine. It is one of the principal DNA lesions induced by oxidative stress and ionizing radiation. This compound is significant because it can interfere with DNA replication and transcription, leading to mutations and cellular aging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thymine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as the oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant . The Sharpless asymmetric dihydroxylation reaction can also be employed to preferentially form the (5S,6R) isomer .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: Thymine glycol undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form 5-hydroxy-5-methylhydantoin.

Reduction: Reduction reactions can convert this compound back to thymine under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products:

Oxidation: 5-hydroxy-5-methylhydantoin.

Reduction: Thymine.

Substitution: Various substituted thymine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

DNA Repair Mechanisms

Thymine Glycol as a DNA Lesion

this compound is generated primarily through oxidative stress, particularly from ionizing radiation and reactive oxygen species. Its formation disrupts the normal base pairing in DNA due to its non-planar structure and inability to form Watson-Crick hydrogen bonds, leading to significant distortion of the DNA helix . This distortion can hinder replication and transcription processes, making this compound a critical subject of study in understanding DNA repair pathways.

Base Excision Repair

Biochemical studies have identified that this compound is recognized by specific DNA glycosylases that initiate base excision repair. This process involves the removal of the damaged base followed by the synthesis of a new nucleotide to restore the integrity of the DNA strand . Research indicates that multiple repair pathways may be involved in addressing this compound-induced lesions, highlighting its importance in cellular responses to oxidative stress .

Mutagenesis Studies

Site-Specific Mutagenesis

this compound has been utilized in mutagenesis studies to understand its effects on genetic material. For instance, experiments involving bacteriophage M13mp19 demonstrated that this compound positioned at unique sites within a genome resulted in targeted mutations during replication in Escherichia coli, with a mutation frequency of approximately 0.3% . These findings underscore the mutagenic potential of this compound and its relevance in studying the mechanisms of genetic mutations.

Impact on Cancer Research

In cancer research, this compound levels have been correlated with oxidative stress markers in various cancer types, including ovarian cancer. Studies have shown that higher concentrations of this compound modifications are present in cancer patients compared to healthy controls, suggesting a link between oxidative DNA damage and tumorigenesis . This connection emphasizes the need for further investigation into this compound's role as a biomarker for cancer progression.

Fluorescent Sensing Technologies

Synthetic DNA Binders

Recent advancements have led to the development of synthetic binders designed for fluorescence sensing of this compound-containing DNAs. These conjugates exhibit selective recognition capabilities towards nucleobases opposite this compound residues, facilitating enhanced detection methods for oxidative DNA damage . The fluorescence response generated by these synthetic binders is significantly amplified when interacting with this compound-modified DNA compared to unmodified counterparts.

Research Methodologies

| Methodology | Description | Applications |

|---|---|---|

| HPLC-MS and GC-MS | High-performance liquid chromatography and gas chromatography-mass spectrometry are employed for detection and quantification of this compound. | Used for analyzing oxidative stress markers in biological samples. |

| Fluorescence Sensing | Synthetic binders developed for selective detection of this compound modifications in DNA. | Enhances sensitivity in detecting DNA damage due to oxidative stress. |

| Site-Specific Mutagenesis | Techniques used to introduce this compound at specific locations within genetic constructs. | Studies mutational effects and mechanisms in bacterial systems. |

Mecanismo De Acción

Thymine glycol exerts its effects primarily by interfering with DNA replication and transcription. It forms a lesion in the DNA that blocks the progression of DNA polymerases, leading to replication fork stalling. This blockage can result in mutations if not properly repaired. The base excision repair pathway is the primary mechanism for removing this compound lesions from DNA .

Comparación Con Compuestos Similares

Uracil glycol: Another oxidative DNA lesion that results from the oxidation of uracil.

5-hydroxycytosine: Formed by the oxidation of cytosine and can also interfere with DNA replication.

8-oxoguanine: A well-known oxidative lesion formed from guanine.

Uniqueness: Thymine glycol is unique in its specific formation from thymine and its significant impact on DNA replication and transcription. Unlike other oxidative lesions, this compound is particularly effective at blocking DNA polymerases, making it a critical target for DNA repair mechanisms .

Actividad Biológica

Thymine glycol (TG), a significant oxidative product of thymine, plays a critical role in DNA damage and repair mechanisms. This article delves into the biological activities of this compound, examining its formation, effects on DNA structure, mutagenic potential, and the cellular repair processes involved.

Formation of this compound

This compound is primarily generated through oxidative stress, particularly from reactive oxygen species (ROS) produced by ionizing radiation and chemical oxidants. The formation of TG can occur via several pathways:

- Direct Oxidation : Thymine is oxidized to TG by ROS.

- Deamination : 5-Methylcytidine can undergo hydrolytic deamination followed by oxidation to form TG.

- Environmental Factors : Exposure to UV radiation and certain chemicals can enhance TG production.

Structural Impact on DNA

This compound's unique non-planar structure disrupts the typical Watson-Crick base pairing in DNA, leading to significant distortions in the DNA helix. This structural alteration impedes the replication process and affects the binding affinity of DNA-binding proteins.

Table 1: Comparison of DNA Structural Changes Induced by this compound

| Property | Normal Thymine | This compound |

|---|---|---|

| Planarity | Yes | No |

| Hydrogen Bonding Capability | Yes | No |

| Base Pairing Efficiency | High | Low |

| Replication Fidelity | High | Low |

Mutagenicity and Carcinogenicity

Research indicates that this compound is a weakly mutagenic lesion. It tends to pair with adenine, which can lead to misincorporation during DNA replication. However, studies show that TG does not significantly increase mutation rates during translesion synthesis (TLS) in vitro, suggesting that its mutagenic potential may be context-dependent .

In clinical studies, elevated levels of this compound modifications have been observed in the DNA of cancer patients compared to healthy controls. For instance, a study measured this compound levels in white blood cells (WBC) from ovarian cancer patients, finding an average concentration of 2.83 fmol/μg in patients versus 2.16 fmol/μg in controls . This correlation suggests a potential role for TG as a biomarker for oxidative stress-related cancers.

Cellular Repair Mechanisms

Cells employ various DNA glycosylases to excise this compound from damaged DNA. Key enzymes include:

- Endonuclease III (Endo III) : Recognizes and excises TG lesions preferentially.

- Endonuclease VIII (Endo VIII) : Also involved in repairing oxidative damage.

These enzymes initiate base excision repair (BER), crucial for maintaining genomic integrity . The efficiency of these repair pathways is vital; failure to adequately repair TG can lead to mutations and contribute to carcinogenesis.

Case Studies

- Ovarian Cancer Study :

- Plasmid-Based Assays :

Propiedades

IUPAC Name |

5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317323 | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-56-8 | |

| Record name | Thymine glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.